6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
“6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a chemical compound with the molecular formula C22H28N4O5S2 . It is not intended for human or veterinary use and is available for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases such as PubChem . For a detailed analysis of these properties, more specific information or laboratory testing would be required.Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis : Research has been focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the versatility of tetrahydrothieno[2,3-c]pyridine derivatives in forming complex polyheterocyclic systems (Bakhite et al., 2005).
- Microwave Irradiation : Another study presented the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, highlighting an efficient approach to generating these compounds (Abdalha et al., 2011).
Biological Applications
- Antimycobacterial Properties : A notable application includes the development of tetrahydrothieno[2,3-c]pyridine-3-carboxamide-based Mycobacterium tuberculosis pantothenate synthetase inhibitors. This research identified compounds with potent inhibitory activity against MTB pantothenate synthetase, providing a pathway for new antimycobacterial agents (Samala et al., 2014).
- Anticonvulsant Activity : The anticonvulsant activities of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds were evaluated, with some compounds showing significant activity against NMDA-induced seizures in mice. This suggests potential applications in developing treatments for neurological disorders (Ohkubo et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
6-ethyl-N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-3-25-9-8-17-18(14-25)32-22(19(17)21(28)23-2)24-20(27)15-4-6-16(7-5-15)33(29,30)26-10-12-31-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBOTMXVGKYWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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